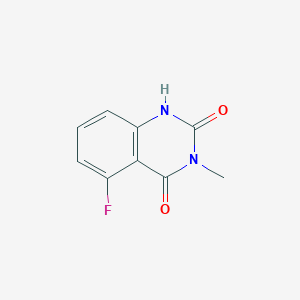
5-fluoro-3-methyl-1H-quinazoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-3-methyl-1H-quinazoline-2,4-dione is a fluorinated quinazoline derivative with potential applications in various fields of chemistry, biology, medicine, and industry. This compound features a quinazoline core, which is a bicyclic aromatic system, and is known for its biological activity and synthetic versatility.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available precursors such as anthranilic acid and formamide.
Reaction Conditions: The reaction involves heating the starting materials in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to facilitate cyclization and fluorination.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced quinazoline derivatives.
Substitution Products: Amine or alcohol derivatives of the quinazoline core.
作用機序
Target of Action
The primary target of 5-fluoro-3-methyl-1H-quinazoline-2,4-dione is the sphingosine-1-phosphate receptor 2 (S1PR2) . S1PR2 is a G protein-coupled receptor that plays a crucial role in various cellular processes, including cell proliferation, survival, migration, and differentiation .
Mode of Action
This compound interacts with S1PR2 by binding to it . This interaction results in changes in the receptor’s activity, which can lead to alterations in the downstream signaling pathways .
Biochemical Pathways
The binding of this compound to S1PR2 affects the sphingosine-1-phosphate (S1P) signaling pathway . S1P is a bioactive lipid mediator that regulates various physiological and pathological processes, including immune response, angiogenesis, and cancer progression .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with S1PR2. By modulating the activity of S1PR2, this compound can influence various cellular processes, potentially leading to therapeutic effects .
生化学分析
Biochemical Properties
For instance, some quinazoline derivatives have been found to inhibit enzymes like aldose reductase, lipoxygenase, cyclooxygenase, collagenase, and carbonic anhydrase . The nature of these interactions is likely to be dependent on the specific structure and functional groups present in the quinazoline derivative.
Cellular Effects
The cellular effects of 5-fluoro-3-methyl-1H-quinazoline-2,4-dione are not well-documented. Quinazoline derivatives have been found to have a variety of effects on cells. For example, some quinazoline derivatives have been found to have cytotoxic effects, suggesting that they may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given the known activities of other quinazoline derivatives, it is possible that this compound could exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that quinazoline derivatives can have varying effects over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of quinazoline derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Quinazoline derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that quinazoline derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is known that quinazoline derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways. Industry: Its synthetic versatility makes it valuable in the production of various chemical products.
類似化合物との比較
Quinazoline: The parent compound without fluorination or methylation.
Fluoroquinazoline Derivatives: Other fluorinated quinazoline derivatives with different substituents.
Methylquinazoline Derivatives: Other methylated quinazoline derivatives.
Uniqueness: 5-Fluoro-3-methyl-1H-quinazoline-2,4-dione is unique due to its specific combination of fluorine and methyl groups, which can influence its biological activity and chemical reactivity compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its synthetic versatility and biological activity make it a valuable compound for further research and development.
特性
IUPAC Name |
5-fluoro-3-methyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-12-8(13)7-5(10)3-2-4-6(7)11-9(12)14/h2-4H,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJYVTCJSHTCSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CC=C2F)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Cyclopropyl-1-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2869017.png)
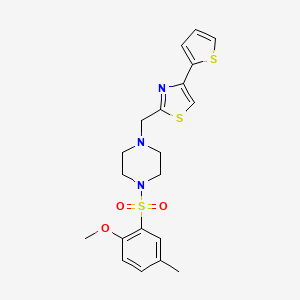
![2-Chloro-N-[[4-(3,5-dimethylpyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2869019.png)
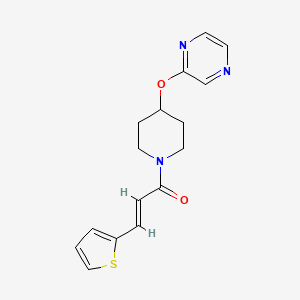
![2-(3-(Diethylamino)propyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869021.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-cyclopropyl-1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2869024.png)
![1-heptyl-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2869029.png)
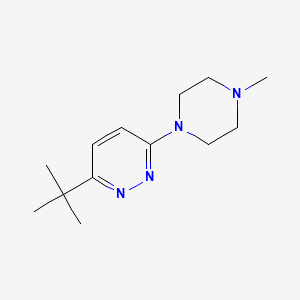
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(phenylamino)phenyl)acetamide](/img/structure/B2869032.png)
![4-[4-Fluoro-2-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2869034.png)
![7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2869036.png)
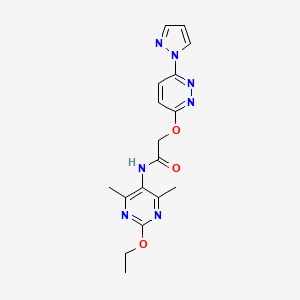

![5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2869040.png)
